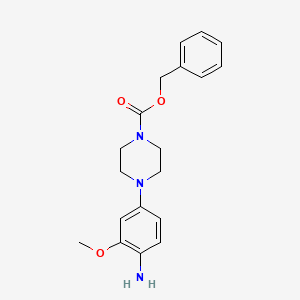
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group, an amino group, and a methoxyphenyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine derivative.
Attachment of the Amino and Methoxyphenyl Groups: The amino and methoxyphenyl groups can be introduced through aromatic nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Benzyl halides, sulfonium salts; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various proteins and enzymes, affecting their activity.
Pathways Involved: It may influence pathways related to inflammation, apoptosis, and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
4-(N-Boc-piperazine-1-yl)-2-methoxyaniline: Contains a Boc-protected piperazine ring and a methoxyaniline group.
Uniqueness
Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its benzyl group provides additional stability and reactivity compared to similar compounds .
Properties
CAS No. |
1246839-15-5 |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-13-16(7-8-17(18)20)21-9-11-22(12-10-21)19(23)25-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3 |
InChI Key |
LEUSQXRDOXTJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


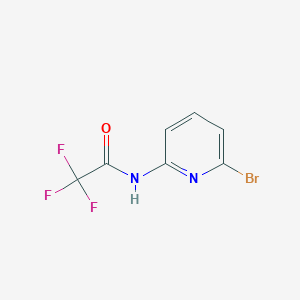
![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
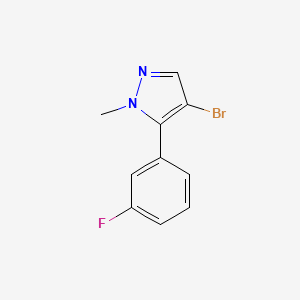
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)
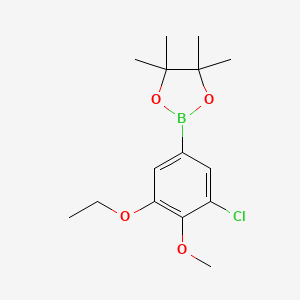
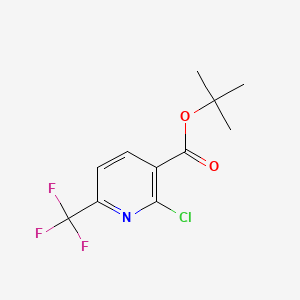
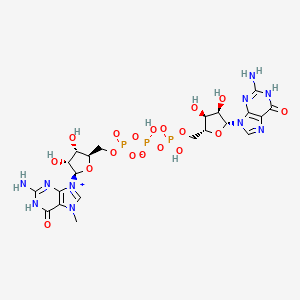
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)
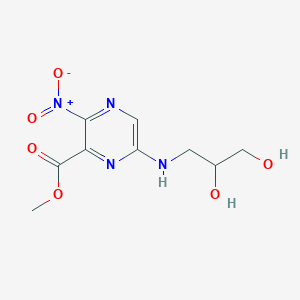

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
